![molecular formula C7H4I2O2 B13712045 4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
4,6-Diiodobenzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diiodobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H4I2O2 and a molecular weight of 373.91 g/mol It is a derivative of benzo[d][1,3]dioxole, where two iodine atoms are substituted at the 4 and 6 positions of the benzene ring
Vorbereitungsmethoden
The synthesis of 4,6-Diiodobenzo[d][1,3]dioxole typically involves the iodination of benzo[d][1,3]dioxole derivatives. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in a solvent like acetic acid or chloroform at elevated temperatures to ensure complete iodination.
Analyse Chemischer Reaktionen
4,6-Diiodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Diiodobenzo[d][1,3]dioxole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Diiodobenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodinated structure allows it to act as a radiopaque agent in medical imaging by absorbing X-rays . In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the iodine atoms, which can stabilize transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
4,6-Diiodobenzo[d][1,3]dioxole can be compared with other iodinated benzo[d][1,3]dioxole derivatives, such as:
4,5-Diiodobenzo[d][1,3]dioxole: Similar in structure but with iodine atoms at the 4 and 5 positions.
4,7-Diiodobenzo[d][1,3]dioxole: Another isomer with iodine atoms at the 4 and 7 positions.
5,6-Diiodobenzo[d][1,3]dioxole: Iodine atoms are at the 5 and 6 positions, leading to different electronic properties and reactivity.
Eigenschaften
Molekularformel |
C7H4I2O2 |
|---|---|
Molekulargewicht |
373.91 g/mol |
IUPAC-Name |
4,6-diiodo-1,3-benzodioxole |
InChI |
InChI=1S/C7H4I2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 |
InChI-Schlüssel |
YWFPUVQOYLBTHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=CC(=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
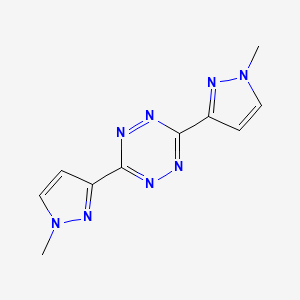
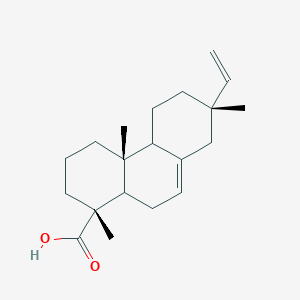
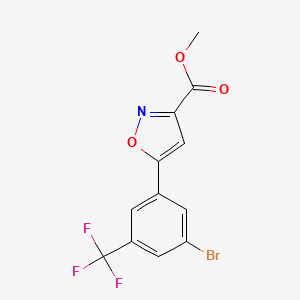

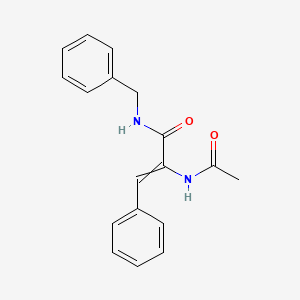
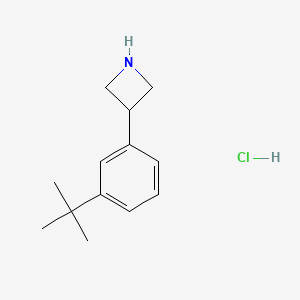
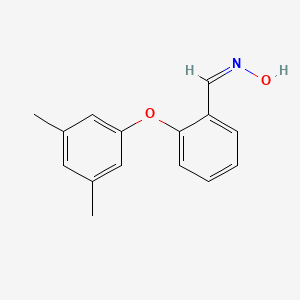
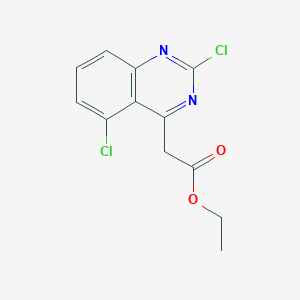
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
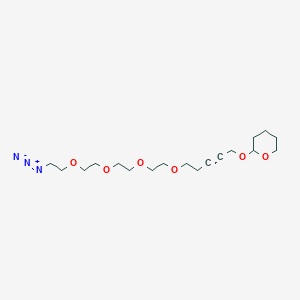
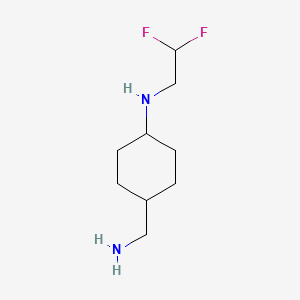
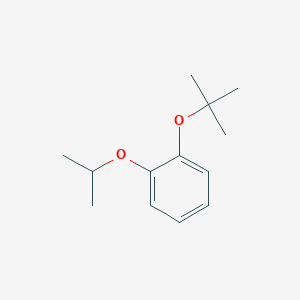
![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
